molecular formula C7H7BrFNO B13084672 4-(Bromomethyl)-2-fluoro-6-methoxypyridine

4-(Bromomethyl)-2-fluoro-6-methoxypyridine

Cat. No.: B13084672
M. Wt: 220.04 g/mol
InChI Key: BSLTTXLLAYARNM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluoro-6-methoxypyridine is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at position 4, fluorine at position 2, and methoxy (-OCH3) at position 6.

  • Bromomethyl group: A reactive site for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling).
  • Fluorine: Enhances metabolic stability and modulates electron density on the aromatic ring.
  • Methoxy group: Electron-donating via resonance, directing electrophilic substitutions to specific positions.

Applications likely span pharmaceuticals (as intermediates for kinase inhibitors or antiviral agents) and materials science (as building blocks for liquid crystals or ligands) .

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-5(4-8)2-6(9)10-7/h2-3H,4H2,1H3

InChI Key

BSLTTXLLAYARNM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluoro-6-methoxypyridine typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-fluoro-6-methoxypyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

4-(Bromomethyl)-2-fluoro-6-methoxypyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-fluoro-6-methoxypyridine largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The presence of the fluorine atom enhances the compound’s stability and can influence its electronic properties, affecting its interaction with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(Bromomethyl)-2-fluoro-6-methoxypyridine with structurally related pyridine derivatives, highlighting key differences in substituents and properties:

Compound Name Substituents (Positions) Similarity Score Key Differences and Implications
4-Bromo-2-methoxy-6-methylpyridine Br (4), OCH3 (2), CH3 (6) 0.91 - Bromo (Br) vs. bromomethyl (CH2Br): Reduced reactivity in nucleophilic substitutions.
- Methyl (6) vs. methoxy (6): Lower electron-donating capacity.
3-Amino-5-bromo-6-methylpyridin-2-ol NH2 (3), Br (5), CH3 (6), OH (2) 0.84 - Amino/hydroxyl groups: Increased polarity and potential for hydrogen bonding.
- Different substitution pattern reduces aromatic ring activation.
3-Bromo-6-methoxypicolinaldehyde Br (3), OCH3 (6), CHO (2) 0.77 - Aldehyde (CHO) group: Susceptible to oxidation or nucleophilic addition.
- Bromo at position 3 alters electronic effects.
4-Chloro-5-fluoro-2-methylpyridine Cl (4), F (5), CH3 (2) N/A - Chlorine (Cl) vs. bromomethyl: Lower leaving-group ability. - Fluorine at position 5 vs. 2 alters steric and electronic effects.

Biological Activity

4-(Bromomethyl)-2-fluoro-6-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial and anticancer effects, making it a subject of interest in various research studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bromomethyl group, a fluorine atom, and a methoxy group attached to the pyridine ring. This unique configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli, with inhibition values reaching up to 91.95% for certain derivatives . The presence of halogen substituents (bromine and fluorine) enhances the compound's binding affinity to bacterial targets, thus improving its efficacy as an antibacterial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives of pyridine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, certain modifications of the compound demonstrated high cytotoxicity rates against human tumor cell lines, suggesting its potential as an anti-tumor agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activities or receptor functions through binding interactions facilitated by its halogen substituents. This mechanism is critical in both antimicrobial and anticancer applications, where targeted action can lead to significant therapeutic effects.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against E. coli, with an inhibition percentage significantly higher than that of other tested compounds .

Anticancer Activity Assessment

Another research project focused on the cytotoxic effects of various pyridine derivatives on cancer cell lines. The study found that modifications to the this compound structure led to varying degrees of cytotoxicity, with some derivatives showing promising results in inhibiting cell proliferation in breast cancer models .

Data Summary

Activity Type Target Inhibition (%) Notes
AntimicrobialE. coli91.95Highest inhibition among tested derivatives
AnticancerHuman tumor cell linesVariesSignificant cytotoxicity observed
Anti-thrombolyticClot formation41.32High activity linked to specific substituents

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